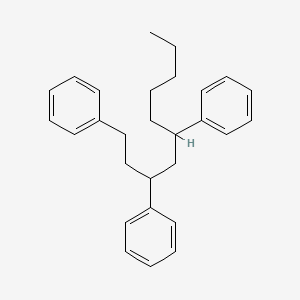
1,1',1''-(Decane-1,3,5-triyl)tribenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is an organic compound characterized by a decane backbone with three benzene rings attached at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene typically involves the reaction of decane derivatives with benzene under specific conditions. One common method is the Friedel-Crafts alkylation, where decane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the compound’s purity for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the benzene rings.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures and pressures.
Substitution: Halogens, nitrating agents, Lewis acids, and controlled temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Decane-1,3,5-triyl)tribenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s benzene rings can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the decane backbone provides hydrophobic interactions that can influence the compound’s solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(1,3,5-Pentanetriyl)tribenzene: Similar structure but with a pentane backbone instead of decane.
1,1’,1’'-(Benzene-1,3,5-triyl)tris(3-phenylpropan-1-one): Contains a benzene core with phenylpropanone groups.
Benzene-1,3,5-triyl triformate (TFBen): Used as a CO source in carbonylation reactions.
Uniqueness: 1,1’,1’'-(Decane-1,3,5-triyl)tribenzene is unique due to its longer decane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
29879-87-6 |
|---|---|
Molekularformel |
C28H34 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1,5-diphenyldecan-3-ylbenzene |
InChI |
InChI=1S/C28H34/c1-2-3-7-20-27(25-16-10-5-11-17-25)23-28(26-18-12-6-13-19-26)22-21-24-14-8-4-9-15-24/h4-6,8-19,27-28H,2-3,7,20-23H2,1H3 |
InChI-Schlüssel |
CQUBCBYPRGQODY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


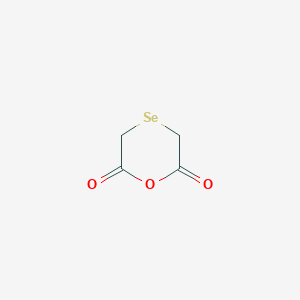
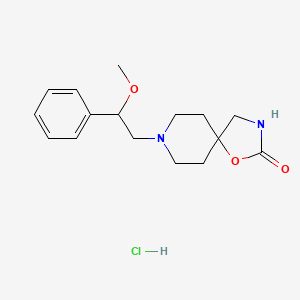
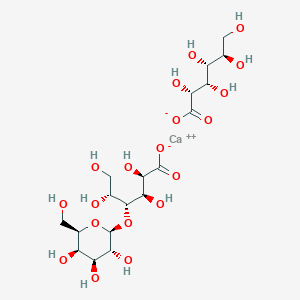
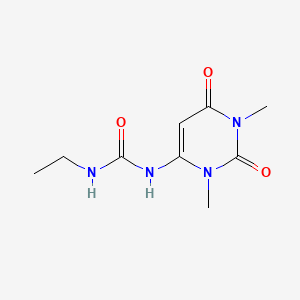
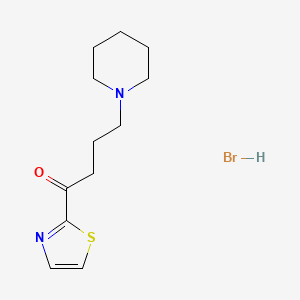

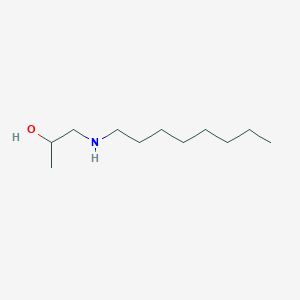


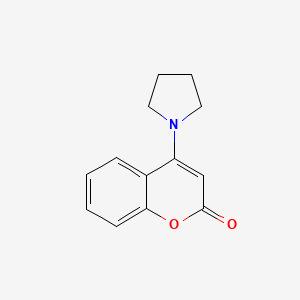
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
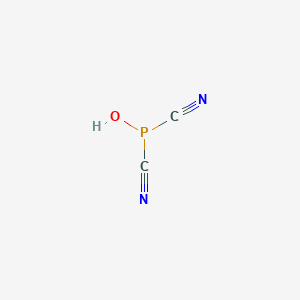

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
